molecular formula C14H11BrF2OZn B14896087 4-(3',5'-DifluorobenZyloxy)-2-methylphenylZinc bromide

4-(3',5'-DifluorobenZyloxy)-2-methylphenylZinc bromide

Cat. No.: B14896087
M. Wt: 378.5 g/mol
InChI Key: CWHVWCDEZFEOBX-UHFFFAOYSA-M
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Description

4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the difluorobenzyloxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo nucleophilic attack on electrophiles. The difluorobenzyloxy group enhances the reactivity of the compound by stabilizing the transition state and facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide is unique due to the presence of the difluorobenzyloxy group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C14H11BrF2OZn

Molecular Weight

378.5 g/mol

IUPAC Name

bromozinc(1+);1,3-difluoro-5-[(3-methylbenzene-4-id-1-yl)oxymethyl]benzene

InChI

InChI=1S/C14H11F2O.BrH.Zn/c1-10-3-2-4-14(5-10)17-9-11-6-12(15)8-13(16)7-11;;/h2,4-8H,9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

CWHVWCDEZFEOBX-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=CC(=C1)OCC2=CC(=CC(=C2)F)F.[Zn+]Br

Origin of Product

United States

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